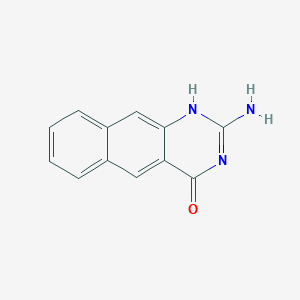

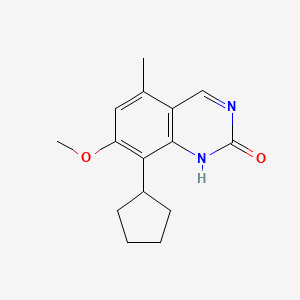

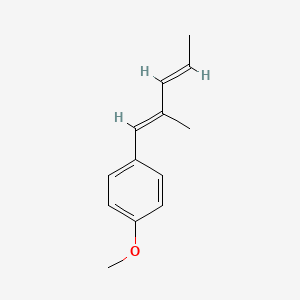

![molecular formula C6H5N3O2 B8132302 Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid](/img/structure/B8132302.png)

Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

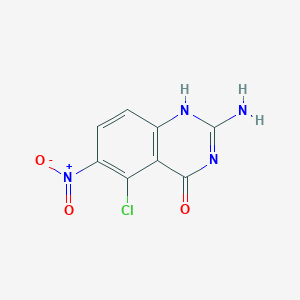

“Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid” is a heterocyclic compound . It’s part of the pyrazolo[3,4-b]pyridine family, which has been evaluated for activity and access to pharmaceutical products . These compounds have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .

Synthesis Analysis

The synthesis of pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid involves a catalyst-free unusual reaction of diketene, isatin, and primary amines in ethanol in the presence of pyrazole as a promoter . This method provided the desired products with moderate to good yields . The overall transformation involves the cleavage and generation of multiple carbon-nitrogen and carbon-carbon bonds .Molecular Structure Analysis

The molecular structure of “Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid” was confirmed by X-ray analysis . It’s part of the pyrazolo[3,4-b]pyridine family, which is a fusion of a pyrazole and a pyridine ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid” include a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .Direcciones Futuras

The future directions for “Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid” could involve further exploration of its potential biomedical applications, given the promising activities of similar compounds . Additionally, optimizing the synthesis process to improve yield and reduce environmental impact could be another area of focus .

Propiedades

IUPAC Name |

1H-pyrrolo[3,4-c]pyrazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O2/c10-6(11)9-2-4-1-7-8-5(4)3-9/h1-3,8H,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMINMNRMUSQXBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=CN1C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

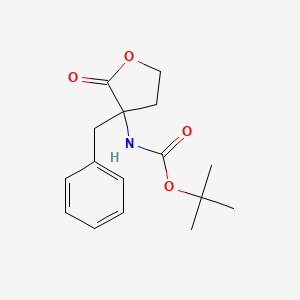

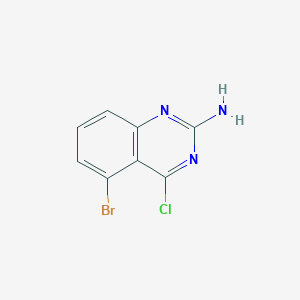

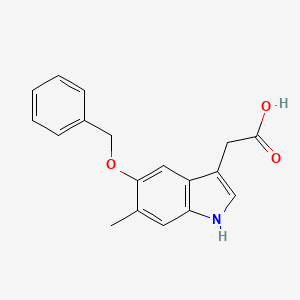

![1-[[4-[4-[[4-(N,4-dimethylanilino)quinolin-1-ium-1-yl]methyl]phenyl]phenyl]methyl]-N-methyl-N-(4-methylphenyl)quinolin-1-ium-4-amine;dibromide](/img/structure/B8132266.png)